![molecular formula C12H9ClN4OS B2765272 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-72-3](/img/structure/B2765272.png)

6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

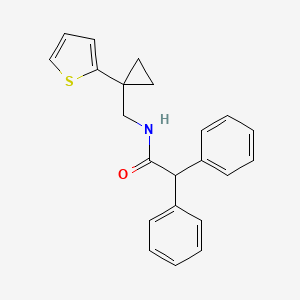

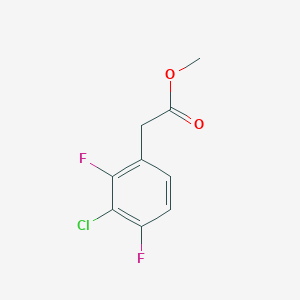

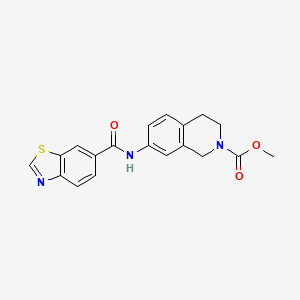

“6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C12H9ClN4OS and a molecular weight of 292.74. It belongs to the class of pyrimidines, which are heterocyclic compounds that play a crucial role in biological processes .

Synthesis Analysis

The synthesis of similar compounds often involves the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine . The pivotal intermediate is typically a carboxylic acid, which is condensed with ortho-phenylenediamine to prepare the hybrid molecule. This molecule is then alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

Research has been conducted on the synthesis of new derivatives, including 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives, which have shown cytotoxic activities against cancerous cell lines such as HepG2 (human liver cancer) and MDA-MB-231 (human breast cancer). These studies also involve quantum chemical calculations to understand the molecular properties of these compounds (Kökbudak et al., 2020).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown significant activity against cancer cell lines and 5-lipoxygenase, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Adenosine Receptor Affinity

Studies on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have revealed their affinity for A1 adenosine receptors, showing potential for developing adenosine receptor modulators with therapeutic applications (Harden et al., 1991).

Herbicidal Activity

Research into pyrazolo[3,4-d]pyrimidine-4-one derivatives has also shown that some compounds exhibit good inhibition activities against agricultural pests like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), suggesting their potential as herbicides (Luo et al., 2017).

Antimicrobial Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains. Some derivatives exhibited moderate to outstanding antimicrobial activity, making them candidates for further investigation as antimicrobial agents (El-sayed et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is likely that it interacts with its targets in a way that inhibits their function, leading to its antimycobacterial effects .

Biochemical Pathways

Given its antimycobacterial activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

The compound has been found to exhibit significant antimycobacterial activity . This suggests that the result of its action at the molecular and cellular level is the inhibition of Mycobacterium tuberculosis growth and replication .

Zukünftige Richtungen

The future directions in the research of pyrimidines involve the discovery of new therapeutic potentials. Pyrimidines and their analogs have demonstrated various biological activities, making them significant in the pathophysiology of diseases . Further modification of these structures is aimed at the development of promising therapeutic agents .

Eigenschaften

IUPAC Name |

6-[(4-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4OS/c13-8-3-1-7(2-4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCOIJUNGPPGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765190.png)

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2765193.png)

![Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2765195.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)

![N-(2-Methoxy-2-phenylbutyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2765198.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2765206.png)

![Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate](/img/structure/B2765207.png)

![ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)